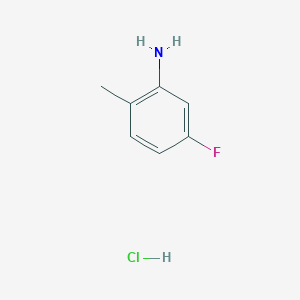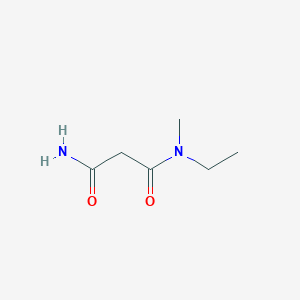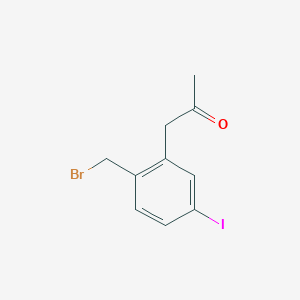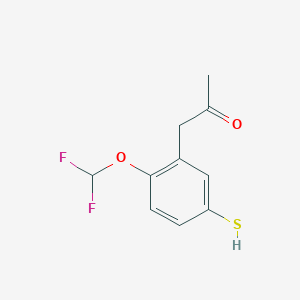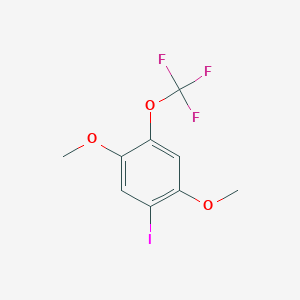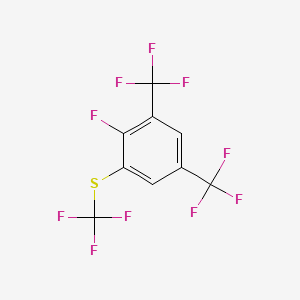
1,5-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C9H2F10S
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethylthio)benzene typically involves the introduction of trifluoromethyl groups onto a benzene ring. One common method is the reaction of a suitable benzene derivative with trifluoromethylating agents under controlled conditions. For example, the reaction of 1,5-difluoro-2,4-bis(trifluoromethyl)benzene with trifluoromethylthiolating agents can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the trifluoromethyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Wissenschaftliche Forschungsanwendungen
1,5-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: It can be used in the development of fluorinated pharmaceuticals and agrochemicals due to its unique chemical properties.
Medicine: The compound’s potential as a diagnostic agent in medical imaging is being explored.
Wirkmechanismus
The mechanism by which 1,5-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets and pathways influenced by the trifluoromethyl groups. These groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. Additionally, the electron-withdrawing effects of the trifluoromethyl groups can modulate the compound’s reactivity and binding affinity to specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(trifluoromethyl)-5-bromobenzene: This compound has similar trifluoromethyl groups but differs in the presence of a bromine atom instead of a fluorine and trifluoromethylthio group.
1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one: This compound also contains trifluoromethyl groups but has a different structural framework with a pentadienone moiety.
Uniqueness
1,5-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethylthio)benzene is unique due to the combination of trifluoromethyl, fluorine, and trifluoromethylthio groups on the benzene ring. This unique arrangement imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced lipophilicity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H2F10S |
|---|---|
Molekulargewicht |
332.16 g/mol |
IUPAC-Name |
2-fluoro-1,5-bis(trifluoromethyl)-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H2F10S/c10-6-4(8(14,15)16)1-3(7(11,12)13)2-5(6)20-9(17,18)19/h1-2H |
InChI-Schlüssel |
DCKRUYOQHAALBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)SC(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


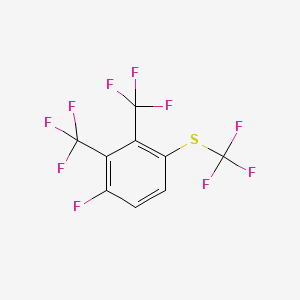
![3-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14064562.png)
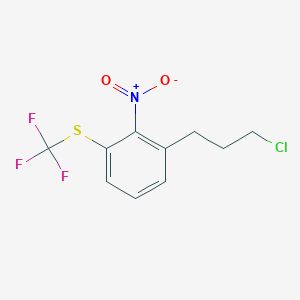
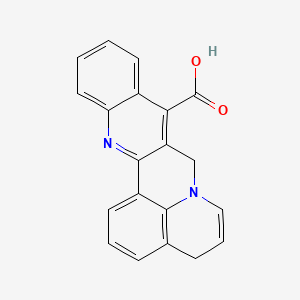
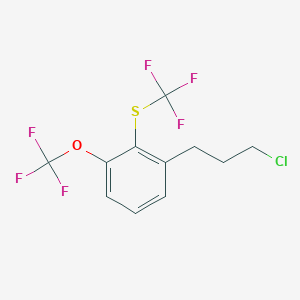
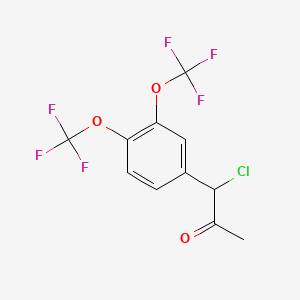
![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)met hyl)-1H-imidazole-5-carboxylate](/img/structure/B14064600.png)
